molecular formula C7H2BrF5O B1404591 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene CAS No. 1417567-17-9

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1404591
CAS No.: 1417567-17-9
M. Wt: 276.99 g/mol
InChI Key: PGMZSKAXRNHCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Diels-Alder reaction pathway . It reacts with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Pharmacokinetics

Its physical properties such as its liquid form, density (162 g/mL at 25 °C), and refractive index (n20/D 1462) suggest that it may have specific bioavailability characteristics .

Result of Action

The compound’s action results in the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These are key intermediates in various organic synthesis reactions .

Action Environment

The compound’s action is influenced by environmental factors such as temperature. For instance, its reaction with lithium diisopropylamide (LDA) occurs in THF and furan . Additionally, safety precautions suggest avoiding dust formation and contact with skin and eyes, indicating that its stability and efficacy may be affected by exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoro-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while Diels-Alder reactions can produce cyclohexene derivatives.

Scientific Research Applications

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMZSKAXRNHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.